(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine
Brand Name: Vulcanchem
CAS No.: 790263-40-0
VCID: VC8295300
InChI: InChI=1S/C7H12F3N/c1-5(6-2-3-6)11-4-7(8,9)10/h5-6,11H,2-4H2,1H3
SMILES: CC(C1CC1)NCC(F)(F)F
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine

CAS No.: 790263-40-0

Cat. No.: VC8295300

Molecular Formula: C7H12F3N

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine - 790263-40-0

Specification

CAS No. 790263-40-0
Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
IUPAC Name N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C7H12F3N/c1-5(6-2-3-6)11-4-7(8,9)10/h5-6,11H,2-4H2,1H3
Standard InChI Key OHRMZVJKNLPGPX-UHFFFAOYSA-N
SMILES CC(C1CC1)NCC(F)(F)F
Canonical SMILES CC(C1CC1)NCC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine, systematically named N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine, is defined by the following structural attributes:

  • Molecular Formula: C₇H₁₂F₃N .

  • SMILES Notation: CC(C1CC1)NCC(F)(F)F, reflecting the branched ethylamine backbone substituted with a cyclopropyl group and a trifluoroethyl chain .

  • InChI Key: OHRMZVJKNLPGPX-UHFFFAOYSA-N, a unique identifier for its stereochemical and constitutional features .

The cyclopropane ring introduces angular strain, which may influence conformational flexibility, while the trifluoroethyl group enhances lipophilicity and metabolic stability—a hallmark of fluorinated compounds in drug design .

Synthesis and Manufacturing

Optimization Challenges

  • Steric Hindrance: The cyclopropane ring may impede reaction kinetics, necessitating elevated temperatures or catalytic acceleration.

  • Fluorine Reactivity: The electron-deficient trifluoroethyl group requires careful handling to avoid defluorination or side reactions .

Physicochemical Properties

The compound’s properties are summarized in Table 1:

Table 1: Physicochemical Profile of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine

PropertyValue/DescriptionSource
Molecular Weight167.17 g/mol
Boiling PointNot reported; estimated >150°C-
LogP (Lipophilicity)Predicted ~2.1 (high fluorophilicity)
SolubilityLow in water; soluble in organic solvents
StabilityStable under inert conditions; sensitive to strong acids/bases

The trifluoroethyl moiety significantly elevates lipophilicity (LogP ~2.1), enhancing membrane permeability—a critical factor for central nervous system (CNS) drug candidates .

Reactivity and Functionalization

Amine-Based Reactions

The primary amine group undergoes typical reactions:

  • Acylation: Formation of amides with acyl chlorides or anhydrides.

  • Alkylation: Quaternization with alkyl halides, though steric bulk may limit efficiency.

  • Schiff Base Formation: Condensation with carbonyl compounds, useful for constructing imine-linked architectures .

Fluorine-Specific Reactivity

The CF₃ group exhibits:

  • Electron-Withdrawing Effects: Activates adjacent positions for nucleophilic aromatic substitution (if applicable).

  • Hydrogen Bonding: The fluorine atoms engage in weak H-bonding, influencing crystal packing and solubility .

Applications in Medicinal Chemistry

CNS-Targeted Drug Development

The compound’s high lipophilicity and moderate molecular weight align with Lipinski’s Rule of Five, suggesting potential as a CNS-penetrant pharmacophore. Fluorinated amines are increasingly explored in neurotherapeutics due to their ability to traverse the blood-brain barrier (BBB) . For example, analogous trifluoroethylamines have been investigated as cathepsin L inhibitors for treating chronic Toxoplasma gondii infections, demonstrating BBB permeability (Brain/Plasma ratio up to 1.4) .

Structure-Activity Relationship (SAR) Considerations

  • Cyclopropyl Group: Constrains rotational freedom, potentially improving target binding selectivity.

  • Trifluoroethyl Chain: Enhances metabolic stability by resisting oxidative degradation .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Amines

CompoundStructureLogPBBB PenetranceApplication
2,2,2-TrifluoroethylamineCF₃CH₂NH₂1.2ModeratePolymer synthesis
CyclopropylmethylamineC₃H₅CH₂NH₂0.8LowAgrochemical intermediates
Target CompoundCF₃CH₂NHCH₂C₃H₅2.1HighCNS drug candidates

The target compound’s hybrid structure offers a balance of lipophilicity and steric bulk, positioning it uniquely for CNS applications compared to simpler analogs.

Future Directions

Synthetic Chemistry

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral variants for stereochemical studies.

  • Bioconjugation Techniques: Exploring its use in antibody-drug conjugates (ADCs) via amine-selective linkers.

Pharmacological Studies

  • Target Validation: Screening against protease targets (e.g., cathepsins) implicated in neurodegenerative diseases .

  • Pharmacokinetic Profiling: In vivo studies to assess absorption, distribution, metabolism, and excretion (ADME).

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